molecular formula C18H18N2O4S B2497336 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 53641-53-5

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2497336
CAS No.: 53641-53-5
M. Wt: 358.41
InChI Key: ZQTAFLWONMGCNQ-HNENSFHCSA-N
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Description

3,4,5-Trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl group conjugated to a 3-methylbenzothiazol-2-ylidene moiety via an amide linkage. This compound is structurally characterized by its electron-rich aromatic system (trimethoxyphenyl) and a planar benzothiazole heterocycle, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-12-7-5-6-8-15(12)25-18(20)19-17(21)11-9-13(22-2)16(24-4)14(10-11)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTAFLWONMGCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

The compound features a benzothiazole moiety, which is known for its biological activity, combined with a trimethoxybenzamide structure that enhances its pharmacological properties.

Anti-Cancer Activity

Research indicates that compounds with similar structures to 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various trimethoxy flavonoids and benzimidazole derivatives against several cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). The results showed that these compounds can inhibit tumor cell proliferation and induce apoptosis through mechanisms involving tubulin inhibition and hypoxia-inducible factor modulation .
CompoundCell LineIC50 Value (µM)Mechanism
Compound 15MGC-80310.5Tubulin inhibition
Compound 15MCF-78.2Apoptosis induction

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Compounds with similar structural features have demonstrated the ability to scavenge free radicals and reduce oxidative stress:

  • Tyrosinase Inhibition : Analogous compounds have shown promise as tyrosinase inhibitors, which are crucial for managing hyperpigmentation disorders. In vitro studies indicated that certain derivatives effectively inhibited melanin production by targeting tyrosinase activity in B16F10 cells .
AnalogTyrosinase Inhibition (%)IC50 Value (µM)
Analog 175%12
Analog 268%15

Treatment of Hyperpigmentation Disorders

The potential application of this compound in treating skin disorders related to hyperpigmentation has garnered attention. The inhibition of tyrosinase activity is a key mechanism through which these compounds exert their effects:

  • Case Studies : Research has highlighted that specific benzothiazole derivatives can significantly reduce melanin production in human skin cells. This suggests that the compound may serve as a therapeutic agent for conditions like melasma and age spots .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can be compared to the following analogs:

3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide

  • Structure : Differs in the heterocyclic moiety (4-methylthiazole vs. 3-methylbenzothiazol-2-ylidene).
  • Synthesis: Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 2-amino-4-methylthiazole, a simpler route compared to benzothiazol-2-ylidene derivatives .

3,4,5-Trimethoxy-N-(3-methylpyridin-2-yl)benzamide

  • Structure : Substitutes benzothiazole with a pyridine ring.
  • This compound is cataloged for its structural diversity but lacks reported biological data .

3,4,5-Trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide

  • Structure : Features a nitro group on the benzothiazole ring.
  • Properties : The electron-withdrawing nitro group enhances electrophilicity, which may improve binding to redox-active biological targets. This analog demonstrated antioxidative and antiproliferative activities in preclinical studies .

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

  • Structure : Replaces benzothiazole with a pyrrolo-oxazine moiety.
  • Bioactivity : Acts as a GPER (G protein-coupled estrogen receptor) antagonist, highlighting the impact of heterocycle variation on receptor selectivity. The fused oxazine ring likely enhances rigidity and receptor interaction .

3,4,5-Trimethoxy-N-(3-(2-(4-arylthiazol-2-yl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide

  • Structure : Contains a hydrazinyl linker and additional arylthiazole substituents.
  • This compound exhibited moderate cytotoxicity (IC₅₀ ~50–100 µM) in cancer cell lines, though direct comparisons to the target compound are lacking .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Heterocycle Substituents Notable Bioactivity/Properties Reference
Target Compound 3-Methylbenzothiazol-2-ylidene 3,4,5-Trimethoxyphenyl Planar structure, potential P-gp inhibition*
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide Thiazole 4-Methyl Simpler synthesis, reduced planarity
3,4,5-Trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide Benzothiazole 6-Nitro Antiproliferative, ROS generation
PBX2 Pyrrolo-oxazine 4-Oxo GPER antagonist
VUF15485 (Radiolabeled analog) Pyrrolidine-ethyl 2-Fluorophenyl, Trimethoxy High-affinity agonist (radioligand use)

*Inferred from structural similarity to P-gp inhibitors in .

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4,5-trimethoxyphenyl group in the target compound provides electron density, which may enhance interactions with hydrophobic binding pockets. In contrast, nitro-substituted analogs (e.g., ) exhibit electrophilic properties conducive to redox cycling .
  • Synthetic Complexity : The target compound’s benzothiazol-2-ylidene moiety likely requires multistep synthesis (e.g., condensation, cyclization), whereas simpler thiazole derivatives are accessible via direct amide coupling .

Biological Activity

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group and a benzothiazole moiety, which are known to impart significant biological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41152 g/mol
  • CAS Number : Not specified in the current literature but can be referenced through databases.

Antimicrobial Activity

The benzothiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example:

  • Minimum Inhibitory Concentrations (MICs) : Compounds related to this structure have demonstrated MICs ranging from 15.67 to 31.25 µM against Staphylococcus aureus and Enterococcus faecalis, which are notable for their clinical relevance in antibiotic resistance .

Anticancer Activity

Recent research highlights the anticancer potential of compounds featuring the trimethoxyphenyl and benzothiazole groups. For instance:

  • Mechanism of Action : The compound has been shown to bind effectively to human dihydrofolate reductase (DHFR), leading to downregulation of folate cycle gene expression in melanoma cells . This mechanism is crucial as it interferes with DNA synthesis and cellular proliferation.
  • Cell Lines Tested : The antiproliferative effects have been observed in various cancer cell lines, particularly melanoma, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

Compounds similar to this compound have also been investigated for their anti-inflammatory effects:

  • Biochemical Pathways : These compounds are known to exhibit antioxidant properties and can modulate inflammatory pathways by scavenging free radicals and inhibiting pro-inflammatory cytokines .

Data Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. faecalisMICs = 15.67–31.25 µM
AnticancerMelanoma cellsInhibition of cell proliferation
Anti-inflammatoryVarious cell linesReduction in inflammatory markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against clinical isolates of resistant bacteria. The results indicated that these compounds could serve as potential leads for new antibiotics due to their low MIC values compared to standard antibiotics like chloramphenicol .
  • Anticancer Mechanism Investigation : Research conducted on the binding affinity of this compound with DHFR revealed that it significantly inhibits the enzyme's activity at low concentrations, suggesting its potential as an effective treatment for cancers reliant on folate metabolism .

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., methoxy groups for hydrophobic interactions) using MOE or Discovery Studio .
  • Free-energy calculations : Calculate binding affinities (ΔG) via MM-PBSA/GBSA methods .

How to conduct SAR studies to enhance the compound's pharmacological profile?

Q. Advanced

  • Substituent variation : Modify methoxy groups to ethoxy or halogenated analogs to assess solubility and potency .
  • Bioisosteric replacement : Replace the benzothiazole with benzimidazole to evaluate changes in target engagement .
  • In vivo pharmacokinetics : Measure oral bioavailability and half-life in rodent models to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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